

1H NMR spectrum of 5-fluoro-N-methyl-2-nitroaniline

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Compound of Interest

Compound Name: 5-fluoro-N-methyl-2-nitroaniline

Cat. No.: B179810

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A comprehensive analysis of the 1H NMR spectrum of **5-fluoro-N-methyl-2-nitroaniline** is presented in this guide. Due to the absence of a publicly available experimental spectrum for **5-fluoro-N-methyl-2-nitroaniline**, this document provides a detailed comparison with structurally related compounds to predict its spectral features. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Comparative Analysis of 1H NMR Spectra

The predicted 1H NMR spectrum of **5-fluoro-N-methyl-2-nitroaniline** is analyzed in the context of three closely related analogs: 5-fluoro-2-nitroaniline, N-methyl-2-nitroaniline, and 2-nitroaniline. The comparison allows for an understanding of the influence of the fluorine and N-methyl substituents on the chemical shifts and coupling constants of the aromatic protons.

Compound	H-3 (ppm)	H-4 (ppm)	H-6 (ppm)	N-CH3 (ppm)	NH2/NH (ppm)	Solvent
5-fluoro-N-methyl-2-nitroaniline (Predicted)	~8.0 (dd)	~6.6 (td)	~7.0 (dd)	~3.0 (d)	~8.3 (q)	CDCl3
5-fluoro-2-nitroaniline	8.12 (dd)	6.54 (td)	6.90 (dd)	-	6.1 (br s)	CDCl3
N-methyl-2-nitroaniline	8.16 (dd)	6.74 (td)	7.45 (ddd)	3.03 (d)	8.2 (br q)	CDCl3
2-nitroaniline	8.12 (d)	6.70 (t)	7.36 (t)	-	5.98 (s)	CDCl3

Table 1. ^1H NMR Data of **5-fluoro-N-methyl-2-nitroaniline** and Related Compounds. All data is referenced to TMS (Tetramethylsilane) at 0 ppm. Coupling constants (J) are typically in the range of 7-9 Hz for ortho-coupling, 2-3 Hz for meta-coupling, and 0-1 Hz for para-coupling. For the N-CH3 signal, a coupling to the N-H proton of approximately 5 Hz is expected.

Experimental Protocol: ^1H NMR Spectroscopy

The following is a standard protocol for the acquisition of ^1H NMR spectra of nitroaniline derivatives.

1. Sample Preparation:

- Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data presented for the reference compounds were acquired on 300 MHz or 400 MHz spectrometers.
- Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and line shape.

3. Data Acquisition:

- Acquire the ^1H NMR spectrum at room temperature.
- Typical parameters include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 16-64, depending on the sample concentration.

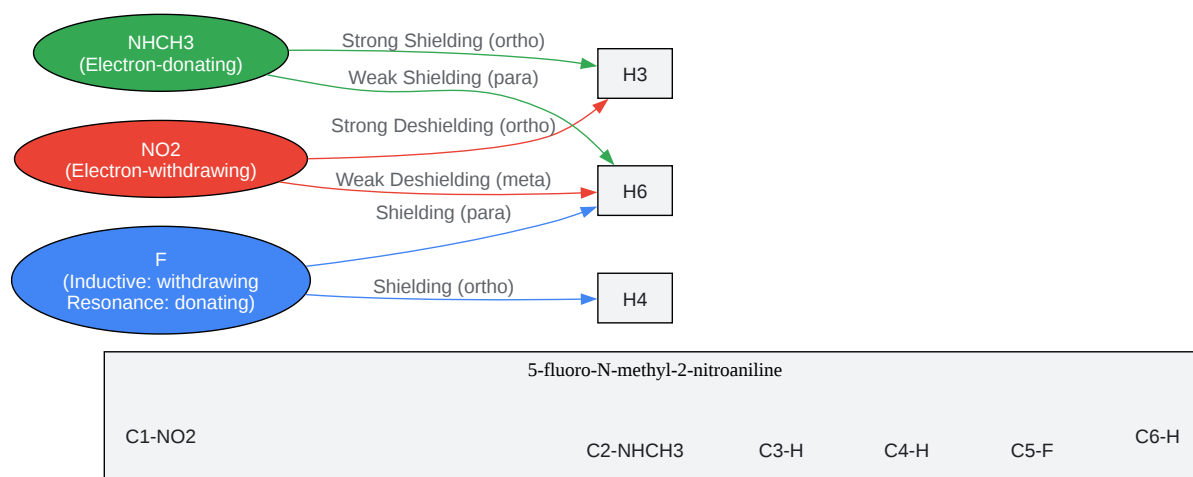
4. Data Processing:

- Apply a Fourier transform to the free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).
- Integrate the signals to determine the relative number of protons.
- Analyze the signal multiplicities and coupling constants to elucidate the structure.

Structural Influence on ^1H NMR Signals

The electronic effects of the substituents play a significant role in determining the chemical shifts of the aromatic protons. The nitro group is strongly electron-withdrawing, causing a deshielding effect (downfield shift) on the ortho and para protons. The amino and N-methylamino groups are electron-donating, leading to a shielding effect (upfield shift),

particularly for the ortho and para protons. The fluorine atom exhibits a dual effect: it is inductively electron-withdrawing but has electron-donating resonance effects.



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Caption: Substituent effects on proton chemical shifts.

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